molecular formula C14H20N2O5S B4463293 N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide

N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B4463293
M. Wt: 328.39 g/mol
InChI Key: RJTPNZARSVTSAL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxyethyl group and a morpholine-4-sulfonyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution, where a suitable methoxyethyl halide reacts with the benzamide core.

    Attachment of the Morpholine-4-sulfonyl Group: The final step involves the sulfonylation of the morpholine ring, which is then attached to the benzamide core through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxyethyl group may enhance the compound’s solubility and bioavailability. The benzamide core provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-(morpholine-4-sulfonyl)thiophene-2-carboxamide: A structurally similar compound with a thiophene ring instead of a benzene ring.

    2-Chloro-N-(2-methoxyethyl)-5-(4-morpholinylsulfonyl)benzamide: Another related compound with a chloro substituent on the benzene ring.

Uniqueness

N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyethyl and morpholine-4-sulfonyl groups on the benzamide core differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-8-5-15-14(17)12-3-2-4-13(11-12)22(18,19)16-6-9-21-10-7-16/h2-4,11H,5-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTPNZARSVTSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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